molecular formula C16H13ClO3 B2538815 (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one CAS No. 171508-66-0

(2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2538815
CAS No.: 171508-66-0
M. Wt: 288.73
InChI Key: PSHLSUYKYJMBFH-RUDMXATFSA-N
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Description

(2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a 4-chlorophenyl group and a 2-hydroxy-4-methoxyphenyl group, connected by a propenone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-hydroxy-4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as ionic liquids or phase-transfer catalysts can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or quinones.

    Reduction: Reduction reactions can convert the compound into dihydrochalcones.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Epoxides, quinones.

    Reduction: Dihydrochalcones.

    Substitution: Nitro derivatives, bromo derivatives.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: Exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it a subject of interest in biological studies.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The biological activity of (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. It can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(4-methylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

Uniqueness

Compared to its analogs, (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one exhibits unique properties due to the presence of the chlorine atom, which can influence its electronic distribution and reactivity. This makes it particularly effective in certain biological applications, such as antimicrobial and anticancer activities.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-20-13-7-8-14(16(19)10-13)15(18)9-4-11-2-5-12(17)6-3-11/h2-10,19H,1H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHLSUYKYJMBFH-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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